D-Glucosamine-2,3,6-trisulfate, trisodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

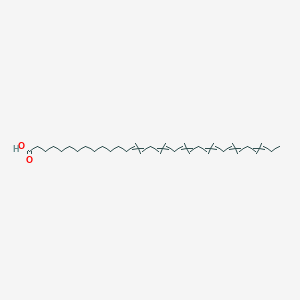

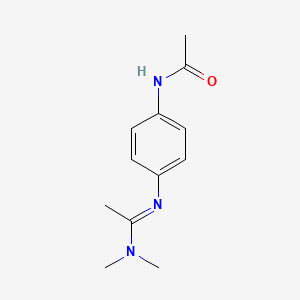

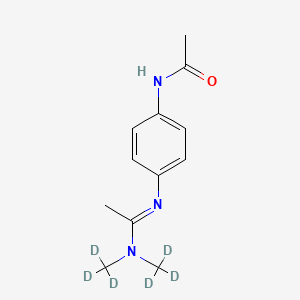

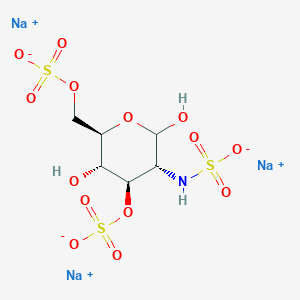

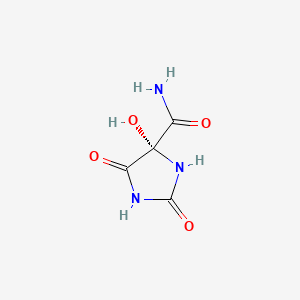

D-Glucosamine-2,3,6-trisulfate, trisodium salt is a chemical compound with the linear formula C6H10NO14S3Na3 . It is a mixed anomer and is the predominant 3-O-sulfated unit found in the antithrombin binding site in porcine mucosal heparin .

Molecular Structure Analysis

The molecular structure of D-Glucosamine-2,3,6-trisulfate, trisodium salt is represented by the linear formula C6H10NO14S3Na3 . The molecular weight of the compound is 485.31 .Physical And Chemical Properties Analysis

D-Glucosamine-2,3,6-trisulfate, trisodium salt is a crystalline solid . It has a molecular weight of 485.31 and its storage temperature is −20°C .Wissenschaftliche Forschungsanwendungen

Structural and Biological Property Changes

- N-O Sulfate Transfer in Heparin : The transfer of N-sulfate groups to HO groups in heparin, followed by N-resulfation, affects the structure and biological properties of heparin. This process increases the ability of the resulting product to bind antithrombin III and moderately enhances activities related to blood anti-clotting, anti-Factor IIa and Xa, and intrinsic fluorescence of antithrombin III (Uchiyama & Nagasawa, 1991).

Role in Activation of FGF-1 and FGF-2

- Importance of 6-O-Sulfate Groups : The presence of 6-O-sulfate groups in N-sulfated glucosamine (GlcNS) residues is crucial for the activation of fibroblast growth factor-1 (FGF-1), but not as critical for FGF-2. Complete 6-O-desulfation results in the loss of ability to activate FGF-2 (Ishihara et al., 1995).

Enzymatic Activity Measurement

- Use in Measuring Enzymatic Activity of Sulfs : D-Glucosamine-2,3,6-trisulfate is involved in assays for measuring the enzymatic activity of Sulf-1 and Sulf-2, extracellular endoglucosamine 6-sulfatases that regulate signaling of heparin/HS-binding protein ligands (Uchimura et al., 2010).

Heparin Degradation and Catabolism

- Role in Heparin Degradation : D-Glucosamine-2,3,6-trisulfate participates in the degradation process of heparin, leading to the formation of fundamental structural units and aiding in the understanding of heparin's breakdown and catabolism (Dietrich et al., 1973).

Anticoagulant Properties

- Influence on Anticoagulant Properties : The sulfation pattern, including the 6-O-sulfation of D-glucosamine residues in heparin, contributes significantly to its anticoagulant properties, affecting factors like blood clotting and anti-Factor IIa and Xa activities (Uchiyama et al., 1990).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the victim is not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRDKLPBWDHGMF-FRWAFGSFSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNa3O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucosamine-2,3,6-trisulfate, trisodium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)